(4-Methylphenyl)sulfamide

Description

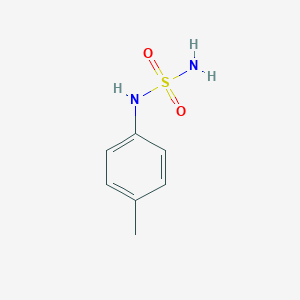

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(sulfamoylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWUBUCXNBNXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methylphenyl Sulfamide

Conventional Synthetic Approaches

Conventional methods for synthesizing (4-Methylphenyl)sulfamide have been refined over many years, primarily relying on sulfonylation reactions and multi-step sequences that are well-documented in chemical literature.

Sulfonylation Reactions and Conditions

The most traditional and widely practiced method for the synthesis of this compound is the reaction of p-toluenesulfonyl chloride with ammonia (B1221849). This reaction is typically carried out by adding p-toluenesulfonyl chloride to an aqueous solution of ammonia. The process is exothermic, and temperature control is crucial for a safe and efficient reaction. An industrial process involves adding p-toluenesulfonyl chloride and ammonia water into a reactor with ice water, maintaining the temperature around 70°C before cooling to approximately 30°C. The resulting crude solid is then purified. orgsyn.org

Purification often involves dissolving the crude product in a sodium hydroxide (B78521) solution, where the acidic proton on the sulfonamide nitrogen allows it to form a soluble salt. Treatment with activated carbon can then be used to remove colored, oily by-products, which often include the ortho-isomer. Subsequent neutralization with an acid, such as hydrochloric acid, precipitates the purified p-toluenesulfonamide (B41071). orgsyn.org

The reaction of p-toluenesulfonyl chloride is not limited to ammonia. Primary and secondary amines also react readily to form N-substituted sulfonamides. prepchem.com This reaction, known as the Hinsberg test, has historically been used for the qualitative analysis of amines. p-Toluenesulfonyl chloride is often preferred over benzenesulfonyl chloride (the original Hinsberg reagent) because it is more readily available and its derivatives tend to form more easily crystallizable solids. google.com

Multi-Step Preparative Routes

Beyond the direct amination of p-toluenesulfonyl chloride, this compound and its derivatives are often synthesized as part of more complex, multi-step reaction sequences. These routes are common in the synthesis of intricate target molecules where the sulfonamide group is a key functional component.

For instance, a multi-step synthesis of complex azatetracyclic compounds utilizes a p-toluenesulfonamide intermediate. bepls.com In this sequence, a BOC-protected amine is reacted with bis(p-toluenesulfonyl) sulfodiimide to form the corresponding p-toluenesulfonamide derivative, which then undergoes several further transformations. bepls.com

Another example is the synthesis of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, a fungicide known as cyazofamid. researchgate.net This synthesis starts with p-methylacetophenone and proceeds through several intermediates. The final step involves the reaction of an imidazole (B134444) precursor with N,N-dimethylsulfamoyl chloride in the presence of anhydrous potassium carbonate, showcasing the integration of the sulfonamide moiety late in a complex synthesis. researchgate.net These multi-step strategies highlight the versatility of the sulfonamide group in the broader context of organic synthesis. nih.gov

Advanced and Green Synthesis Techniques

In response to the growing demand for more environmentally benign and efficient chemical processes, several advanced synthetic methods have been developed for preparing sulfonamides. These techniques often lead to shorter reaction times, higher yields, and reduced waste.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of sulfonamides is no exception, with microwave irradiation significantly reducing reaction times and often improving yields compared to conventional heating. nih.gov

Studies have shown that N-alkylation of p-toluenesulfonamide can be performed rapidly under microwave irradiation in the presence of an alkyl halide, a base, and a phase transfer catalyst. nih.gov In one procedure, p-toluenesulfonamide is first converted to its salt by microwave irradiation with sodium hydroxide in alcohol, and this salt is then reacted with an alkyl halide. nih.gov Microwave energy has also been employed for the oxidation of p-toluenesulfonamide to p-carboxy-benzenesulfonamide using hydrogen peroxide, achieving a yield of 67.5% in just 7 minutes at a microwave power of 560 W. nih.gov Furthermore, microwave irradiation facilitates the synthesis of 1,5-disubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TosMIC) and polymer-bound imines, demonstrating its utility in complex heterocyclic synthesis. nih.gov

Solid-State Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free alternative to traditional synthesis. This technique is gaining traction as a green chemistry approach. While specific examples for the direct synthesis of this compound via mechanochemistry are not widespread, the principles have been applied to related systems.

One-pot, two-step mechanochemical syntheses have been developed for complex molecules like fluorinated pyrazolones. google.com This approach involves careful consideration of the physical state of reactants and any solid additives, demonstrating the potential to conduct multi-step syntheses without bulk solvents. google.com The success of these methods for other heterocyclic and complex organic molecules suggests the future potential for developing a direct, solid-state mechanochemical route to this compound and its derivatives.

Base-Mediated and Catalyst-Free Methods

Efforts to simplify synthetic procedures and reduce reliance on potentially toxic catalysts have led to the development of base-mediated and catalyst-free methods. An eco-friendly protocol for the aza-Michael addition of p-toluenesulfonamide to fumaric esters has been developed using potassium carbonate as a base under ultrasound irradiation in the absence of a solvent. researchgate.net This method provides good to excellent yields of the desired p-toluenesulfonamide derivatives. researchgate.net

While many reactions to form sulfonamides require a catalyst or activating agent, some progress has been made in catalyst-free approaches. For example, the synthesis of N-sulfonylimines from sulfonamides and aldehydes can proceed without a catalyst, although conversions may be moderate. The use of a dehydrating agent like neutral alumina (B75360) can significantly improve the efficiency of such catalyst-free condensations. There are also reports of direct amidation of p-toluenesulfonic acid using an organoboric acid catalyst, which improves the reactivity of the sulfonic acid, suggesting that the uncatalyzed reaction is challenging but an area of active research. Furthermore, a green, catalyst-free method for the synthesis of sulfonamides from sulfonyl chlorides and amines has been reported to proceed efficiently in water at 60°C or in ethanol (B145695) at room temperature.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound and related sulfonamides is crucial for developing new compounds with tailored properties. These strategies involve modifying the core structure to create a diverse range of analogues.

1 Functionalization of the Sulfonamide Nitrogen

Functionalization of the sulfonamide nitrogen is a key strategy for creating diverse derivatives. The N-H bond in primary and secondary sulfonamides is reactive and can participate in various chemical transformations. libretexts.org

One common method for functionalization is N-arylation. An efficient, transition-metal-free procedure for the N-arylation of sulfonamides has been developed using o-silylaryl triflates in the presence of cesium fluoride, yielding good to excellent results under mild conditions. acs.org

Another approach involves the deamination of primary sulfonamides, which can then be converted into other functional groups. nih.gov This method utilizes an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. nih.gov This technique is notable for its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

Furthermore, dipeptide tails have been incorporated into sulfonamides through acylation reactions, mediated by benzotriazole (B28993) or dicyclohexyl carbodiimide (B86325) (DCC), to create novel conjugates. nih.gov

Synthesis of Carboxylic Acid Derivatives

Introducing a carboxylic acid group into a sulfonamide structure, or vice versa, is a common strategy to create derivatives with altered physicochemical properties. A straightforward and environmentally friendly method for synthesizing sulfonamide carboxylic acid derivatives involves reacting p-toluenesulfonyl chloride with an amino acid in water with sodium carbonate as a base. mdpi.com The product is then precipitated by acidification. mdpi.com

The resulting sulfonamide carboxylic acid can be further derivatized. For example, it can be coupled with an amine using a coupling reagent like OxymaPure/diisopropylcarbodiimide (DIC) in a green solvent such as 2-MeTHF to yield an amide derivative. mdpi.com

Conversely, carboxylic acids can be converted into sulfonamides. A one-pot synthesis has been developed that transforms aryl carboxylic acids into sulfonyl chlorides through a copper-catalyzed decarboxylative chlorosulfonylation, which are then aminated in the same pot to form the corresponding sulfonamide. nih.govacs.orgprinceton.edu This method is advantageous as it does not require pre-functionalization of the starting materials. nih.govprinceton.edu

Acyl sulfonamides are also explored as replacements for carboxylic acids in certain biological contexts, such as in protease inhibitors. nih.gov

Preparation of Sulfonate Ester Precursors

Sulfonate esters are important synthetic intermediates that can be prepared from sulfonic acids. acs.orgacs.orgnih.gov A general method for the direct conversion of a sulfonic acid or its salt to a sulfonate ester involves using triphenylphosphine (B44618) ditriflate as an activating agent. acs.orgacs.orgnih.gov This approach bypasses the need to first generate sulfonyl chlorides. acs.orgacs.org The reaction demonstrates good functional group tolerance and produces high yields. acs.orgacs.org A polymer-supported version of the reagent has also been developed to simplify product purification. acs.orgnih.gov

Another method for synthesizing sulfonic esters involves the reaction of an alcohol or phenol (B47542) with a sulfonyl chloride in the presence of a base. eurjchem.com More recently, a solvent-free and catalyst-free approach has been developed using dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents to produce aryl and heteroaryl sulfonic esters. sci-hub.se The reaction of boric acid with an alcohol can also produce a boron ester, which can then be reacted with sulfonic acid to form the sulfonate ester. google.com

Cyclen-Based Sulfonamide Functionalization

Cyclen (1,4,7,10-tetraazacyclododecane) is a macrocyclic compound that can be functionalized with sulfonamide groups to create complex chelating agents. google.com The synthesis of cyclen derivatives often involves the reaction of cyclen with an activated acetic acid ester. google.com

Functionalization can be achieved by introducing a sulfonamide-containing group onto the cyclen ring. For example, uracil (B121893) has been introduced into the side chain of cyclen using a phenylene dimethylene bridge, and the resulting conjugate can bind metal ions like Zn(II). nih.gov

Another strategy involves the use of "click chemistry" to functionalize the cyclen scaffold. rsc.org For instance, triethoxysilylated cyclen derivatives can be synthesized via copper-catalyzed Huisgen's reaction or thiol-ene reactions. rsc.org These functionalized cyclens can then be grafted onto surfaces, such as magnetic mesoporous silica (B1680970) nanoparticles, for applications like metal ion adsorption. rsc.org

Spectroscopic and Structural Characterization Studies of 4 Methylphenyl Sulfamide

Advanced Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the molecular framework of chemical compounds. For (4-Methylphenyl)sulfamide, a combination of vibrational, nuclear magnetic resonance, and electronic spectroscopy has been employed to map out its intricate features.

Vibrational Spectroscopy (FTIR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in a molecule. In the analysis of this compound, characteristic vibrational bands confirm its structural integrity.

The FTIR spectrum exhibits prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO2) group, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is also identifiable, appearing in the region of 914–895 cm⁻¹. rsc.org Furthermore, the spectra show characteristic peaks for the aromatic C=C stretching vibrations within the phenyl ring. rsc.org The N-H stretching vibrations of the sulfonamide group are also a key feature. rsc.org

Table 1: Key FTIR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1320-1310 rsc.org | |

| SO₂ Symmetric Stretch | 1155-1143 rsc.org | |

| S-N Stretch | 914-895 rsc.org | |

| N-H Stretch | 3263-3231 rsc.org | |

| Aromatic C=C Stretch | 1592-1498 rsc.org |

Data presented is a general range for sulfonamides and may vary slightly for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR have been utilized to characterize this compound.

In the ¹H NMR spectrum, the proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet. rsc.org The aromatic protons of the methylphenyl group show signals in the range of 6.51 to 7.70 ppm. rsc.org A distinct singlet peak is also observed for the methyl (–CH₃) protons. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atom of the methyl group gives a signal at approximately 21 ppm. The aromatic carbons of the phenyl ring produce a series of signals in the region between 111 and 161 ppm. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (SO₂NH ) | ~8.78-10.15 rsc.org | Singlet |

| ¹H (Aromatic H ) | ~6.51-7.70 rsc.org | Multiplet |

| ¹H (CH ₃) | ~2.06-2.07 rsc.org | Singlet |

| ¹³C (C H₃) | ~21 | Quartet |

| ¹³C (Aromatic C ) | ~111-161 rsc.org | Multiple |

Chemical shifts are approximate and can be influenced by solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic phenyl ring. The presence of the sulfamide (B24259) and methyl groups can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). In some cases, acidic or basic conditions can alter the absorption pattern due to ionization. pharmahealthsciences.net

Crystallographic Analysis of Molecular Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional picture of a molecule's structure in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound has confirmed its molecular structure and provided precise bond lengths and angles. nih.govresearchgate.net These studies reveal a tetrahedral geometry around the sulfur atom of the sulfonyl group. The crystal structure often features intermolecular hydrogen bonds involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group of an adjacent molecule, leading to the formation of dimeric or polymeric structures in the solid state. nih.govresearchgate.net The phenyl ring is, as expected, planar.

Dihedral Angles and Planarity of Aromatic Systems

The three-dimensional arrangement of this compound and its derivatives is characterized by a distinct non-planar conformation. The dihedral angle, which is the angle between the two aromatic rings, is a key parameter in defining this geometry. In the closely related compound, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, this angle has been determined to be 70.53 (10)°. researchgate.net This significant twist between the phenyl and tolyl rings is a common feature in this class of molecules. researchgate.netresearchgate.net

Studies on similar structures, such as N-(4-Methylphenyl)benzenesulfonamide, further corroborate this observation. researchgate.net The orientation of the sulfonamide group itself is also crucial. Rotational spectroscopy studies on p-toluenesulfonamide (B41071) (PTS) indicate that the amino group of the sulfonamide moiety typically lies perpendicular to the benzene plane. nih.gov The conformation is further defined by the dihedral angles ∠CCSN and ∠CSNH, which describe the rotation around the C-S and S-N bonds, respectively. nih.gov In more complex derivatives, the dihedral angles between aromatic rings can vary but generally maintain a non-coplanar relationship, with values reported in the range of 73° to 80°. nih.gov This twisted conformation minimizes steric hindrance and is a fundamental aspect of the molecule's structure.

| Compound | Dihedral Angle (°) |

| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | 70.53 (10) |

| 4-Methyl-N-[(E)-4-methyl-1-(4-methyl-phenyl-sulfon-yl)-1,2-dihydropyridin-2-yl-idene]benzene-sulfonamide | 74.33 (9) (pyridine vs. tosyl-imine), 73.77 (6) (pyridine vs. tosyl-N), 79.83 (9)° (tosyl vs. tosyl) |

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is governed by a variety of supramolecular interactions. These non-covalent forces, including hydrogen bonds and π-stacking, create a highly ordered and stable crystal lattice.

Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

Intermolecular hydrogen bonds are paramount in the crystal packing of sulfamides. The most prominent of these is the N—H···O interaction, where the hydrogen atom from the sulfonamide's nitrogen (N-H) forms a bond with an oxygen atom of the sulfonyl group (S=O) of an adjacent molecule. nih.govsdu.dk These interactions are robust and often lead to the formation of specific, repeating patterns. nih.gov

Intramolecular Hydrogen Bonding Motifs

Beyond the interactions that link molecules together, intramolecular hydrogen bonds can occur within a single molecule, influencing its conformation. nih.gov In 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, a weak intramolecular C—H···O hydrogen bond is observed. researchgate.net This interaction, where a hydrogen atom from an aromatic ring interacts with a sulfonyl oxygen, results in the formation of a stable six-membered ring, referred to as an S(6) motif. researchgate.net

In related structures, such as ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonds between a sulfonamide hydrogen and a carbonyl oxygen also create a six-membered ring, designated as an R¹₁(6) motif. nih.gov Another type of intramolecular interaction observed in similar systems is the NH–π bond, where the sulfonamide hydrogen interacts with the electron cloud of a nearby aromatic ring, with reported H···centroid distances of 2.681 Å. sdu.dk These internal bonding motifs play a significant role in restricting the conformational freedom of the molecule. nih.gov

π-Stacking Interactions and Lattice Stabilization

The stabilization of the crystal lattice is further enhanced by π-stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These interactions involve the overlapping of the π-electron clouds of the rings. In a derivative of this compound, intermolecular aromatic π–π stacking was observed with a centroid-centroid separation of 3.6274 (14) Å, a distance indicative of a significant stabilizing force. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

A powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal is Hirshfeld surface analysis. nih.gov This method maps the electron distribution of a molecule within its crystalline environment to identify close intermolecular contacts. nih.gov The analysis generates a three-dimensional Hirshfeld surface, where different properties can be mapped. The normalized contact distance (d_norm) map is particularly useful, highlighting regions of close contact in red. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in understanding the molecular structure, reactivity, and electronic properties of (4-Methylphenyl)sulfonamide. These studies provide insights that complement experimental findings.

Computational analyses of (4-Methylphenyl)sulfamide have been performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. researchgate.net Specifically, the hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been employed in conjunction with the 6-311G(d,p) basis set to carry out quantum theoretical calculations. researchgate.net This methodology is used to optimize the molecular geometry, identify the most stable conformer through potential energy surface scans, and predict various molecular properties. researchgate.net The B3LYP method is widely used as it provides a good balance between computational cost and accuracy for many organic systems.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

For (4-Methylphenyl)sulfonamide, the HOMO-LUMO analysis reveals the potential for charge transfer within the molecule. researchgate.net The calculated energies for the frontier orbitals are detailed in the table below.

| Orbital | Energy (eV) |

| HOMO | -6.55196 |

| LUMO | -0.28191 |

| Energy Gap (ΔE) | 6.27005 |

| Data sourced from a study utilizing the B3LYP/6-311G(d,p) level of theory. researchgate.net |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP map displays different potential values on the electron density surface, typically using a color spectrum. researchgate.net Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green regions correspond to areas of neutral potential. researchgate.net

In the analysis of (4-Methylphenyl)sulfonamide, MEP mapping has been used to identify the electrophilic and nucleophilic sites, providing insights into the molecule's reactivity. researchgate.net The analysis reveals that the most negative potential is located around the oxygen atoms of the sulfonyl group, making them the primary sites for electrophilic interaction. Conversely, the positive potential is associated with the amine hydrogens, indicating these are likely sites for nucleophilic attack. researchgate.net

The distribution of atomic charges within a molecule is crucial for understanding its chemical behavior and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) and Hirshfeld surface analysis are employed to study these characteristics in this compound. researchgate.net

NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net For (4-Methylphenyl)sulfonamide, NBO analysis indicates that electronic transitions are primarily of the π→π* type. researchgate.net This analysis also helps in understanding the stability derived from various intramolecular interactions. researchgate.net

The vibrational spectrum of a molecule provides a fingerprint that is characteristic of its structure. Theoretical calculations of vibrational frequencies are essential for the assignment of experimental spectra obtained from techniques like FT-IR and FT-Raman. For (4-Methylphenyl)sulfonamide, a Normal Coordinate Analysis (NCA) was performed based on DFT calculations to assign the fundamental vibrational modes. researchgate.net The potential energy distribution (PED) was used to provide a detailed description of each vibrational mode. researchgate.net These calculated frequencies and assignments show good agreement with experimental data. researchgate.net

| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| 1 | A' | 1170 | 24.95 |

| 2 | A' | 506 | 90.11 |

| 3 | A' | 308 | 7.15 |

| Data from calculations at the B2PLYP/STO-3G level. nist.gov |

Molecular Modeling and Interaction Studies

Molecular modeling techniques are used to investigate how (4-Methylphenyl)sulfonamide interacts with other molecules, which is crucial for understanding its behavior in a larger system. Hirshfeld surface analysis is a powerful tool used to explore and quantify intermolecular interactions within the crystal structure. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Molecular Dynamic Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations can reveal the conformational changes that a molecule undergoes in different environments, such as in solution or when interacting with a biological target.

The conformational landscape of a molecule like this compound is determined by the rotational barriers around its single bonds. MD simulations can explore these conformations and identify the most stable (lowest energy) structures. The flexibility of the sulfamide (B24259) linker and the orientation of the p-tolyl group are critical for its interaction with target molecules. While specific MD simulation data for this compound is not available, studies on similar molecules like methyl phenyl sulfoxide (B87167) have shown that both intramolecular interactions (like steric hindrance and electronic effects) and intermolecular interactions with the solvent play a crucial role in determining the preferred conformation. saludcapital.gov.co

In Silico Virtual Screening Methodologies

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Virtual screening campaigns often employ a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous techniques like molecular docking for the most promising candidates. Sulfonamide-containing compounds are frequently included in screening libraries due to their established pharmacological importance. Although specific virtual screening studies highlighting this compound as a hit are not documented in publicly accessible literature, its structural motifs suggest it could be identified in screens targeting enzymes where sulfonamides are known to be active, such as carbonic anhydrases or proteases.

Theoretical Reactivity Predictions

Theoretical reactivity predictions utilize quantum chemical methods to calculate molecular properties that provide insight into the chemical reactivity of a molecule.

Global and Local Chemical Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide a general overview of a molecule's reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and global softness. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. For this compound, the nitrogen and oxygen atoms of the sulfamide group would be expected to be nucleophilic centers, while the sulfur atom would be an electrophilic center. The aromatic ring can also participate in various reactions, and the methyl group can influence reactivity through its electron-donating effect. While specific DFT calculations for this compound are not reported, studies on similar molecules demonstrate the utility of these descriptors in predicting reaction mechanisms and sites of interaction. mst.dk

Thermodynamic Property Computations

Computational methods can also be used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of a compound and the feasibility of chemical reactions. For this compound, these computations would provide valuable data on its stability under various conditions and the energetics of its potential reactions. However, specific thermodynamic data from computational studies for this compound are not currently available in the literature.

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions of the Sulfonamide Moiety

The sulfonamide functional group in (4-Methylphenyl)sulfamide can undergo both oxidation and reduction reactions, although these transformations often require specific and sometimes harsh conditions due to the inherent stability of the sulfonyl group.

Electrochemical methods have emerged as a key strategy for the oxidation of sulfonamides. Studies on the electrochemical oxidation of various sulfonamides have shown that the process can lead to their degradation. acs.org The mechanism often involves the generation of reactive oxygen species or other oxidizing agents at the anode. For instance, the electrochemical oxidation of sulfonamides can be achieved using anodes like Ti/RuO₂–IrO₂, particularly in aqueous solutions. acs.org The process can be influenced by factors such as pH and the presence of other species that can be converted into potent oxidants under electrochemical conditions. acs.org While direct oxidation of the sulfur atom in the sulfonamide to a higher oxidation state is not a common synthetic transformation, oxidative cleavage of the S-N bond or degradation of the entire molecule can occur under strong oxidizing conditions.

The reduction of the sulfonamide group is also a challenging transformation. The sulfur atom is in its highest oxidation state (+6) and is therefore resistant to reduction. However, certain potent reducing agents can effect the cleavage of the S-N or S-C bonds. Reductive cleavage of the p-toluenesulfonyl (tosyl) group from N-substituted sulfonamides is a common deprotection strategy in organic synthesis. Reagents such as sodium in liquid ammonia (B1221849), or samarium(II) iodide have been employed for this purpose. organic-chemistry.org More recently, photocatalytic methods using thioureas as organophotocatalysts in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165) have been developed for the mild reductive cleavage of sulfonamides. organic-chemistry.org It is important to note that the reduction of the sulfonyl group itself to a lower oxidation state (e.g., sulfinate or sulfide) is less common and typically requires specialized reagents and conditions. nuomengchemical.com

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the electronic effects of the two substituents already present on the ring: the methyl group (-CH₃) and the sulfonamide group (-SO₂NH₂).

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. Conversely, the sulfonamide group is a deactivating, meta-directing group because the highly electronegative oxygen atoms withdraw electron density from the ring through resonance and induction. libretexts.org The interplay of these two opposing effects determines the position of substitution for an incoming electrophile. Generally, the activating effect of the methyl group is more dominant, leading to substitution primarily at the positions ortho to the methyl group (and meta to the sulfonamide group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of benzene (B151609) derivatives is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. lumenlearning.com Halogenation can be achieved with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). lumenlearning.com

Below is a table summarizing the expected major products of electrophilic aromatic substitution on this compound:

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Methyl-3-nitrobenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-methylbenzenesulfonamide |

| Sulfonation | SO₃, H₂SO₄ | 4-Methyl-3-sulfobenzenesulfonamide |

Nucleophilic and Electrophilic Pathways

This compound can participate in reactions through both nucleophilic and electrophilic pathways, a versatility stemming from the different reactive sites within its structure.

The nitrogen atom of the primary sulfonamide possesses a lone pair of electrons and can act as a nucleophile. This nucleophilicity is, however, tempered by the electron-withdrawing effect of the adjacent sulfonyl group. Despite this, the sulfonamide nitrogen can be deprotonated by a base to form a more potent nucleophilic anion. This anion can then participate in various substitution and condensation reactions. For instance, it can be N-alkylated or N-arylated. A notable example is its use in the palladium-catalyzed synthesis of substituted 1,4-benzodiazepines, where the sulfonamide nitrogen acts as an intramolecular nucleophile. mdpi.com

Conversely, the sulfur atom of the sulfonyl group is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms. This makes the sulfonyl group susceptible to attack by strong nucleophiles, often leading to cleavage of the S-N or S-C bond. This electrophilicity is the basis for the use of tosyl chloride (a derivative where the -NH₂ is replaced by -Cl) in the protection of amines and alcohols. The resulting sulfonamides and sulfonate esters are stable under many reaction conditions.

This compound has also been shown to trap cationic intermediates in certain reactions. For example, it can participate in Ritter-type reactions with carbocations generated from alcohols or alkenes under acidic conditions. core.ac.uk

Intermolecular Interactions and Their Influence on Reactivity

The solid-state structure and, consequently, the reactivity of this compound are significantly influenced by a network of intermolecular interactions. X-ray crystallographic studies of sulfonamides reveal the prominent role of hydrogen bonding and other non-covalent interactions in their crystal packing. semanticscholar.org

The primary sulfonamide group (-SO₂NH₂) is a key player in forming these interactions. The two hydrogen atoms on the nitrogen are capable of acting as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, often leading to the creation of dimers or extended chains in the crystal lattice. semanticscholar.org These strong intermolecular forces contribute to the relatively high melting point of this compound and influence its solubility in various solvents.

Coordination Chemistry of 4 Methylphenyl Sulfamide and Its Derivatives

Ligand Design and Metal Chelation Properties

The design of ligands derived from (4-Methylphenyl)sulfamide often involves the introduction of additional donor atoms to create multidentate chelating agents. This enhances the stability of the resulting metal complexes through the chelate effect. A common strategy is the derivatization of the sulfonamide nitrogen atom. For instance, the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, created through the ditosylation of 2-aminopyridine (B139424), yields a ligand with multiple coordination sites, including the pyridine (B92270) nitrogen and sulfonamide oxygen atoms. researchgate.net

Similarly, Schiff base ligands incorporating the p-toluenesulfonamide (B41071) moiety are prevalent. The reaction of 2-(N-tosylamino)benzaldehyde with various fluorinated anilines produces a series of N-[2-[(E)-(fluorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamides. nih.gov These ligands possess N and O donor atoms from the imine and sulfonyl groups, respectively, making them effective chelators for transition metal ions. The introduction of fluorine atoms into the ligand structure can also influence the properties of the resulting complexes, such as increasing their solubility and the quantum yields of photoluminescence. nih.gov

The chelation properties are largely dictated by the deprotonation of the sulfonamide nitrogen (N-H), which creates an anionic site that readily coordinates to a metal center. The sulfonyl group's oxygen atoms can also participate in coordination, leading to various binding modes. The flexibility of the S-N bond and the potential for multiple coordination sites make these sulfonamide-based ligands highly adaptable for complexing with a range of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and molar ratio of ligand to metal, can be optimized to achieve higher yields.

Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the SO₂ (sulfonyl) and C=N (azomethine) groups upon complexation indicates their involvement in bonding with the metal ion. For example, in zinc(II) and copper(II) complexes of a ditosylated 2-aminopyridine derivative, the azomethine band shifts from 1689.70 cm⁻¹ in the free ligand to 1674.27 cm⁻¹ and 1651.12 cm⁻¹ respectively. researchgate.net Similarly, in zinc(II) complexes of azomethine ligands, the ν(CH=N) band shifts to a lower frequency by 8–28 cm⁻¹, and the ν(SO₂) bands also show significant shifts. nih.gov The disappearance of the ν(N-H) band in the IR spectra of the complexes is a clear indicator of deprotonation and coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex and ligand-to-metal charge transfer (LMCT) transitions. For a copper(II) complex, d-d transitions can also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and to confirm complex formation, often indicated by shifts in the signals of protons and carbons near the coordination sites. researchgate.net

Mass Spectrometry (ESI-MS): This provides information on the molecular weight of the complex, confirming its composition. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the complex, which is compared with the calculated values for the proposed formula. researchgate.netnih.gov

Molar Conductance Measurements: These measurements help in determining whether the complexes are electrolytes or non-electrolytes in solution. researchgate.net

Copper(II) complexes of this compound derivatives have been synthesized and characterized. For example, a Cu(II) complex with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide was prepared and studied. researchgate.net The structural elucidation relied on spectroscopic data. The UV-Vis spectrum of the Cu(II) complex showed bands at 490–358 nm assigned to n → π* LMCT and a band at 690 nm assigned to a d→d electronic transition, which is characteristic of copper(II) complexes. researchgate.net

Another study involved the synthesis of a copper(II) complex with a Schiff base ligand derived from a sulfonamide, specifically 4-((E)-(4-hydroxy-3-((E)-(p-tolylimino)methyl)phenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulphonamide. whiterose.ac.uk The synthesis was carried out using microwave irradiation, which resulted in shorter reaction times and higher yields compared to conventional heating methods. whiterose.ac.uk The resulting copper complex was found to be a colored solid, stable in air and moisture, but insoluble in common organic solvents. whiterose.ac.uk

The characterization of these copper complexes often points to a coordination environment where the copper ion is bound to nitrogen and oxygen atoms from the ligand. researchgate.netnih.gov X-ray crystallography of related copper(II) complexes has revealed various geometries, including square planar and distorted octahedral, depending on the specific ligand and the presence of co-ligands. nih.govnih.gov

Table 1: Spectroscopic Data for a Copper(II) Complex

| Technique | Ligand | Copper(II) Complex | Assignment | Reference |

|---|---|---|---|---|

| FTIR (cm⁻¹) | 1689.70 | 1651.12 | Azomethine (C=N) stretch | researchgate.net |

| UV-Vis (nm) | - | 490-358 | n → π* (LMCT) | researchgate.net |

| UV-Vis (nm) | - | 690 | d→d transition | researchgate.net |

Zinc(II) and Cobalt(II) also form stable complexes with ligands derived from this compound.

Zinc(II) Complexes: The synthesis of zinc(II) complexes with N-[2-[(E)-(fluorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamides has been reported. nih.gov These complexes were obtained by reacting the respective azomethine ligand with zinc acetate (B1210297) dihydrate in a 2:1 ligand-to-metal molar ratio. nih.gov The resulting complexes are typically yellow crystalline substances with high melting points (>300 °C) and are soluble in solvents like dichloromethane, DMF, and DMSO. nih.gov Structural analysis based on IR spectroscopy confirmed the coordination of the metal to the ligand through the azomethine nitrogen and the deprotonated sulfonamide nitrogen. nih.gov A zinc(II) complex with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide was also synthesized and characterized, showing a shift in the azomethine IR band upon complexation. researchgate.net

Table 2: Synthesis and Properties of a Zinc(II) Complex

| Property | Description | Reference |

|---|---|---|

| Ligand | N-[2-[(E)-(fluorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamide | nih.gov |

| Metal Salt | Zinc acetate dihydrate | nih.gov |

| Molar Ratio (L:M) | 2:1 | nih.gov |

| Appearance | Yellow crystalline substance | nih.gov |

| Melting Point | >300 °C | nih.gov |

| Solubility | Soluble in CH₂Cl₂, DMFA, DMSO | nih.gov |

Cobalt(II) Complexes: Cobalt(II) complexes with related aniline (B41778) ligands have been prepared and characterized by single-crystal X-ray diffraction. clarku.edu For instance, complexes with the general formula (4-subC₆H₄NH₂)₂CoX₂ (where sub = CH₃ and X = Cl, Br) have been synthesized. clarku.edu While not directly derivatives of this compound, these studies provide insight into the coordination behavior of cobalt(II) with aromatic amines. The synthesis of cobalt(II) complexes with di-topic ligands containing both terpyridine and dipyridylamino domains also demonstrates cobalt's preference for specific coordination sites. rsc.org In these complexes, the cobalt(II) ion was found to bind preferentially to the terpyridine site of the ligand. rsc.org The structural characterization of these cobalt complexes often reveals tetrahedral or octahedral coordination geometries. clarku.edunih.gov

Catalytic and Supramolecular Applications of Coordination Compounds

The coordination compounds of this compound and its derivatives exhibit potential for various applications, including catalysis and the construction of supramolecular architectures.

Catalytic Applications: The complexation of ligands derived from sulfonamides can enhance their catalytic potential. researchgate.net Palladium complexes, in particular, are known for their catalytic activity in a wide range of organic transformations. For example, palladium-catalyzed reactions, such as the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, are used to synthesize structurally diverse benzodiazepine (B76468) derivatives. mdpi.com Although the substrate is more complex, this highlights the role of the tosyl group (a (4-Methylphenyl)sulfonyl moiety) in palladium catalysis. The development of palladium-catalyzed methods for the synthesis of sulfinamides from aryl halides and N-sulfinylamines further underscores the importance of these motifs in catalysis-driven organic synthesis. acs.org

Supramolecular Applications: Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent intermolecular forces. youtube.com The crystal structures of metal complexes involving this compound derivatives often reveal extensive networks of hydrogen bonds and π–π stacking interactions. For example, the crystal packing of certain cobalt(II) and zinc(II) complexes is dominated by π-interactions, leading to the formation of 3D networks. rsc.org In the crystal structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide itself, inversion-related molecules are linked into dimers by pairs of N—H···O hydrogen bonds. researchgate.net These non-covalent interactions are fundamental to the principles of molecular self-assembly and host-guest chemistry, which are key concepts in supramolecular chemistry. youtube.com The ability of these molecules to form ordered, extended structures makes them interesting candidates for the design of new materials with specific properties.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to separating (4-Methylphenyl)sulfamide from complex matrices, allowing for its accurate quantification and the profiling of any related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Development

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the trace-level determination of sulfonamide-related compounds due to its high sensitivity and selectivity. nih.gov The development of an LC-MS method for this compound would typically involve coupling a reversed-phase HPLC system with a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity. nih.govresearchgate.net

Method development commences with the optimization of chromatographic conditions to achieve good peak shape and retention for this compound. For MS-compatible applications, mobile phase modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid or ammonium (B1175870) acetate (B1210297). researchgate.netsielc.com

The mass spectrometer is typically operated using an electrospray ionization (ESI) source, which is well-suited for polar molecules like sulfonamides. nih.govresearchgate.net Optimization of MS parameters includes selecting the appropriate ionization mode (positive or negative), cone voltage, and collision energy to achieve the most stable and intense signal for the parent ion and its fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance sensitivity and exclude matrix interferences. nih.govresearchgate.net For instance, in SIM mode, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) corresponding to the this compound ion, significantly improving the signal-to-noise ratio. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for the analysis of this compound, particularly in the context of impurity profiling in drug substances. researchgate.netmatjournals.co.in A key application is the quantification of this compound as a process-related impurity in active pharmaceutical ingredients such as Gliclazide. researchgate.netmatjournals.co.in

Optimization of an RP-HPLC method involves several critical parameters. The choice of a stationary phase is paramount, with C18 columns being commonly employed for their hydrophobicity and separation efficiency. researchgate.netnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and resolution of this compound from other components. researchgate.netnih.gov A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to separate impurities with a wide range of polarities.

Other parameters optimized include the column temperature, flow rate, and injection volume to ensure sharp, symmetrical peaks and reproducible retention times. nih.gov Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance, such as 225 nm. nih.gov

Table 1: Optimized RP-HPLC Method Parameters for Analysis of this compound as an Impurity (Data synthesized from Gosar et al., 2021) researchgate.netmatjournals.co.in

| Parameter | Condition |

| Column | C18 (specific brand and dimensions proprietary) |

| Mobile Phase A | Buffer solution (e.g., phosphate (B84403) buffer) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Typically 1.0 - 2.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 27 °C) |

| Detector | UV-Vis / Photodiode Array (PDA) |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 - 20 µL |

Method Validation for Specificity, Linearity, and Recovery

Validation of the analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose, following guidelines from the International Council for Harmonisation (ICH). researchgate.netmatjournals.co.in

Specificity: Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the main drug substance. researchgate.net This is typically confirmed by spiking a sample with this compound and its related impurities and showing that all peaks are well-resolved from each other. Peak purity analysis using a photodiode array (PDA) detector is also performed to confirm that the analyte peak is not co-eluting with other substances. researchgate.netmatjournals.co.in

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For this compound, linearity is assessed by preparing a series of standard solutions at different concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) is calculated, with a value greater than 0.99 indicating good linearity. researchgate.netmatjournals.co.in

Recovery (Accuracy): Accuracy is determined by performing recovery studies. researchgate.net A known amount of this compound is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration). nih.gov The samples are then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. Acceptable recovery is typically within the range of 80-120%, depending on the concentration level. researchgate.netoatext.com

Table 2: Validation Parameters for an RP-HPLC Method for this compound (Data synthesized from Gosar et al., 2021) researchgate.netmatjournals.co.in

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed at the retention time of the analyte. Peak purity passed. | Analyte peak should be well-resolved from other peaks. |

| Linearity (Correlation Coefficient, r²) | > 0.992 | r² ≥ 0.99 |

| Accuracy (% Recovery) | 86.56% - 105.21% | Typically 80% - 120% |

| Precision (% RSD) | < 10% | RSD ≤ 15% |

Spectrometric Approaches for Quantitative and Qualitative Analysis

Spectrometric methods are valuable for both the identification and quantification of this compound. These techniques are often used as detection methods coupled with chromatographic separations.

For quantitative analysis, UV-Visible spectrophotometry is a common and straightforward approach. nih.gov When integrated into an HPLC system, the UV detector measures the absorbance of the eluent at a specific wavelength. This compound has a chromophore that allows for detection at wavelengths around 222-230 nm. nih.govnih.gov The absorbance is directly proportional to the concentration, allowing for quantification based on a calibration curve.

Fluorescence spectrometry offers higher sensitivity and selectivity for certain compounds. nih.gov For the analysis of this compound, fluorescence detection can be employed following HPLC separation. This involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. An interlaboratory study on the determination of p-toluenesulfonamide (B41071) in food matrices utilized fluorescence detection with an excitation wavelength of 230 nm and an emission wavelength of 295 nm, demonstrating its utility for trace-level quantification. nih.gov This approach can significantly reduce interference from co-eluting, non-fluorescent compounds.

Emerging Research Applications of 4 Methylphenyl Sulfamide and Its Derivatives

Enzyme Inhibition Studies

The ability of (4-Methylphenyl)sulfamide and its derivatives to interact with and inhibit the activity of specific enzymes is a significant area of investigation. These studies are pivotal in the quest for new therapeutic agents.

Dihydropteroate (B1496061) Synthase Inhibition Research

Sulfonamides are a well-established class of drugs that act as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of many microorganisms. nih.govwikipedia.org This pathway is essential for the production of nucleic acids, and its disruption leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria. wikipedia.org The inhibitory action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate of DHPS. nih.govnih.gov By competitively binding to the active site of the enzyme, sulfonamide derivatives, including those of this compound, can block the synthesis of dihydrofolate, thereby impeding microbial proliferation. nih.govnih.gov

The development of resistance to existing sulfonamide drugs has spurred research into novel derivatives with improved efficacy. nih.gov Combination therapies, such as the use of sulfonamides with dihydrofolate reductase inhibitors like trimethoprim, have been shown to produce a synergistic and bactericidal effect. nih.govnih.gov While specific studies focusing solely on this compound's inhibition of DHPS are not extensively detailed in the provided results, the foundational knowledge of sulfonamide action strongly suggests its potential in this area.

α-Glucosidase and β-Secretase Inhibition Research

Research has also ventured into the inhibitory effects of this compound derivatives on other key enzymes, such as α-glucosidase and β-secretase.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. nih.gov Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov Several studies have explored the potential of various heterocyclic compounds and their derivatives as α-glucosidase inhibitors. For instance, novel 4-hydroxyquinolinone-hydrazones have been synthesized and shown to exhibit moderate to good inhibitory activity against α-glucosidase. nih.gov While not directly this compound derivatives, these studies highlight the potential for designing potent α-glucosidase inhibitors based on related chemical scaffolds. Research on fisetin, a natural compound, has demonstrated strong non-competitive inhibition of α-glucosidase, providing further insights into the mechanisms of enzyme inhibition. mdpi.com

β-Secretase Inhibition:

β-Secretase (BACE1) is a primary target in the development of treatments for Alzheimer's disease, as it is involved in the production of amyloid-β peptides that form plaques in the brain. nih.gov The search for effective β-secretase inhibitors has led to the investigation of various small molecules, including sulfonamide derivatives. Cyclic sulfamides have been developed that demonstrate good in vitro and in vivo γ-secretase activity, which is also involved in amyloid-β production. nih.gov Furthermore, fenchylamine sulfonamides have been reported to block γ-secretase activity, indicating the potential of the sulfonamide scaffold in modulating secretase enzymes. researchgate.net

Investigations in Materials Science and Polymer Chemistry

Currently, there is a lack of available research specifically investigating the applications of this compound and its derivatives in the fields of materials science and polymer chemistry. While the core structure possesses reactive sites that could potentially be utilized for polymerization or incorporation into material frameworks, this area remains largely unexplored in the scientific literature. The solubility of 4-methylbenzenesulfonamide in various organic solvents and its ability to form hydrogen bonds could suggest potential as a building block in supramolecular chemistry or as a modifying agent in polymer synthesis, but dedicated studies are needed to confirm these possibilities. solubilityofthings.com

Bioactive Compound Development (excluding clinical human trial data)

The development of novel bioactive compounds is a cornerstone of medicinal chemistry, and this compound derivatives have shown promise in preclinical, in vitro studies for their antimicrobial and anticancer activities.

Antimicrobial Activity Research (In Vitro Investigations)

The antimicrobial properties of sulfonamides are well-documented, and research continues to explore new derivatives to combat microbial resistance. In vitro studies have demonstrated the antibacterial activity of newly synthesized sulfonamide derivatives. For example, novel sulfonamides derived from the condensation of various amino group-containing drugs and amino acids have shown antibacterial activity, even in cases where the parent compounds were inactive. nih.gov This highlights the importance of the sulfonamide moiety in conferring antimicrobial properties.

One study detailed the synthesis of new sulfamethoxazole (B1682508) derivatives and their testing against various bacterial strains. A particular hydrazone derivative demonstrated good antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. plos.org

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| Novel Sulfonamides (general) | Various bacterial strains | Antibacterial activity | nih.gov |

| Hydrazone derivative of Sulfamethoxazole | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus | Good antimicrobial properties | plos.org |

Anticancer Activity Research (In Vitro Studies on Cell Lines)

The potential of this compound derivatives as anticancer agents is an active area of research. In vitro studies on various human cancer cell lines have yielded promising results. A study on N-ethyl toluene-4-sulphonamide showed significant cytotoxic activity against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating potent anticancer activity. nih.gov

Another investigation into new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, designed as molecular hybrids, demonstrated high activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the low micromolar range. mdpi.com Furthermore, these compounds showed higher cytotoxicity against cancer cells compared to non-cancerous human keratinocyte cells (HaCaT), suggesting a degree of selectivity. mdpi.com

The synthesis of novel 4-iminohydantoin sulfamide (B24259) derivatives has also been explored, with some compounds showing significant anticancer activity. bioorganica.com.ua Specifically, derivatives based on p-methoxybenzylamine, benzylmethylamine, and allylmethylamine were identified as having notable activity. bioorganica.com.ua

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |

| N-ethyl toluene-4-sulphonamide | HeLa, MCF-7, MDA-MB-231 | IC50 values between 10.91 to 19.22 µM | nih.gov |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | MCF-7, HCT-116 | IC50: 2.5–5 μM | mdpi.com |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | HeLa | IC50: 5 to 17 μM | mdpi.com |

| 4-iminohydantoin sulfamide derivatives | Various | Significant anticancer activity | bioorganica.com.ua |

Immunomodulatory Research (PD-L1 Inhibition)

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when overexpressed on tumor cells, can suppress the host's anti-tumor immune response by binding to the PD-1 receptor on T-cells. The blockade of this PD-1/PD-L1 interaction is a cornerstone of modern cancer immunotherapy. nih.gov Researchers are actively investigating small molecule inhibitors, including derivatives of (4-Methylphenyl)sulfonamide, to modulate this pathway and enhance anti-tumor immunity.

A notable advancement in this area involves the use of a diblock polymer polyprodrug that incorporates a (4-methylphenyl)sulfonamide moiety as an endoplasmic reticulum (ER) targeting group. researchgate.netresearchgate.net This innovative approach facilitates the targeted delivery of therapeutic agents to the ER, a crucial organelle in protein synthesis and folding. In one study, a photosensitizer and an indoleamine 2,3-dioxygenase (IDO) inhibitor were co-delivered using this system. Upon light activation, the generated reactive oxygen species (ROS) not only exert a direct cytotoxic effect through photodynamic therapy but also trigger the release of the IDO inhibitor. IDO is an enzyme that contributes to an immunosuppressive tumor microenvironment. Its inhibition, coupled with the immunogenic cell death induced by photodynamic therapy, can synergistically enhance the anti-tumor immune response, including the activation of cytotoxic T lymphocytes which are key players in killing cancer cells. tdx.cat

Furthermore, para-toluenesulfonamide (PTS) itself has demonstrated the ability to counteract resistance to anti-PD-1 therapy in triple-negative breast cancer models. Research has shown that PTS can downregulate the expression of key proteins associated with hypoxia and tumor progression, such as carbonic anhydrase IX (CA9), hypoxia-inducible factor-1α (HIF-1α), and vascular endothelial growth factor (VEGF). The mechanism is believed to involve the modulation of the p38 MAPK and ERK1/2 signaling pathways. By mitigating the hypoxic and pro-angiogenic tumor microenvironment, PTS may help to restore the efficacy of PD-1 checkpoint blockade therapies. frontiersin.org

| Compound/System | Mechanism of Action | Key Research Findings | Relevant Pathways |

| (4-Methylphenyl)sulfonamide-containing polyprodrug | Endoplasmic reticulum targeting for co-delivery of a photosensitizer and an IDO inhibitor. | Enhances anti-tumor immune response through synergistic photodynamic therapy and IDO inhibition. researchgate.nettdx.cat | PD-1/PD-L1, IDO pathway |

| para-Toluenesulfonamide (PTS) | Downregulation of CA9, HIF-1α, and VEGF. | Prevents resistance to anti-PD-1 therapy in triple-negative breast cancer. frontiersin.org | p38 MAPK, ERK1/2 |

Advanced Biological Probe Development

The unique chemical properties of (4-Methylphenyl)sulfonamide have also been harnessed in the creation of sophisticated biological probes for imaging and detection. The p-toluenesulfonamide (B41071) group has been identified as an effective targeting ligand for the endoplasmic reticulum. nih.gov This has led to the design of novel fluorescent probes capable of specifically accumulating in the ER, allowing for the visualization and study of this organelle's role in various cellular processes and diseases.

For instance, researchers have developed a small molecule fluorescent probe that integrates a fluorophore with a p-toluenesulfonamide moiety for the diagnosis of non-alcoholic fatty liver disease (NAFLD). nih.gov This probe exhibits a specific fluorescent response to changes in viscosity within the ER, as ER stress is closely associated with the progression of NAFLD. The ability to visualize these changes in a living system provides a powerful tool for early diagnosis and for understanding the disease's pathogenesis. nih.gov

In another application, the sulfonamide group serves as a key structural component in the synthesis of fluorescently labeled amino acids. By incorporating dansyl or dabsyl sulfonamide groups, which are well-known fluorescent reporters, into diyne structures, scientists can create building blocks for rhodium-catalyzed [2+2+2] cycloaddition reactions. tdx.cattdx.cat This strategy allows for the site-specific introduction of a fluorescent label into peptides and proteins, enabling the study of their localization, dynamics, and interactions within the complex cellular environment.

The development of such probes is crucial for advancing our understanding of molecular mechanisms in biology. nih.govyoutube.com These tools offer high sensitivity and resolution for visualizing biological structures and processes in real-time and within their native context. nih.gov

| Probe Type | Targeting Moiety/Mechanism | Application | Key Features |

| Viscosity-sensitive fluorescent probe | p-Toluenesulfonamide (ER targeting) | Diagnosis of Non-Alcoholic Fatty Liver Disease (NAFLD) nih.gov | Specific fluorescence response to ER viscosity changes. nih.gov |

| Fluorescently labeled amino acids | Dansyl/Dabsyl sulfonamide | Peptide and protein labeling for imaging studies. tdx.cattdx.cat | Enables site-specific incorporation of a fluorescent reporter. |

Q & A

Basic: What experimental approaches are used to synthesize and characterize (4-Methylphenyl)sulfamide derivatives?

Answer: Synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with ammonia or amines under controlled pH and temperature. Purification is achieved via recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for confirming molecular conformation . Stability studies under accelerated conditions (e.g., heat, light) identify degradation products, validated using gradient HPLC methods .

Advanced: How can sulfamide groups be covalently integrated into self-assembled monolayers (SAMs) on gold surfaces?

Answer: SAMs functionalized with sulfamide groups are prepared by first adsorbing 4-aminothiophenol (4-ATP) onto gold. The terminal aniline groups react with bis(aryl)sulfonyl precursors (e.g., ArSO₂NHOSO₂Ar) to form sulfamide cross-linkages. Surface reaction efficiency (31–47%) is quantified via X-ray photoelectron spectroscopy (XPS) by analyzing S2p and N1s binding energies. Hydrolysis reversibility under mild conditions (aqueous acidic/basic media) is assessed through contact angle measurements and polarization-modulated infrared reflection absorption spectroscopy (PM-IRRAS) .

Basic: What preclinical models evaluate the anticonvulsant efficacy of sulfamide derivatives?

Answer: The maximal electroshock (MES) test in rodents is standard for assessing seizure suppression. Compounds like JNJ-26489112 are screened for ED₅₀ (effective dose 50%) and TD₅₀ (toxic dose 50%) to determine therapeutic indices. Comparative Molecular Field Analysis (CoMFA) guides structural optimization by correlating 3D electrostatic/steric fields with activity .

Advanced: How are multi-objective ligand-protein docking strategies applied to sulfamide-based HIV protease inhibitors?

Answer: Particle swarm optimization algorithms evaluate binding interactions by optimizing intermolecular energy and root-mean-square deviation (RMSD). Non-symmetric sulfamide inhibitors (e.g., AHA024) show superior potency, validated by docking scores (−17.89 kcal/mol) and RMSD values (0.15 Å). Binding site specificity is confirmed through hydrogen bonding with ASP25 and GLY27 residues .

Advanced: How is XPS used to quantify sulfamide conversion rates on functionalized surfaces?

Answer: XPS quantifies sulfur species by deconvoluting S2p peaks: sulfamide moieties exhibit a doublet at 168.4 eV (S2p₃/₂), while bound/unbound sulfur appears at lower energies. Conversion rates (31–48%) are cross-validated by comparing sulfamide-to-total sulfur ratios and N/S atomic ratios. Hydrolysis kinetics are monitored by tracking sulfamide peak attenuation under varying pH and temperature .

Basic: How are stability-indicating HPLC methods validated for sulfamide degradation products?

Answer: Method validation includes specificity (separation of sulfamide impurities from APIs), linearity (R² > 0.995), and precision (%RSD < 2). Accelerated degradation studies (40°C/75% RH) identify major degradants, resolved using a C18 column with a gradient mobile phase (acetonitrile-phosphate buffer). System suitability criteria ensure robustness .

Advanced: How do electrostatic potential (ESP) differences influence sulfamide interactions in perovskite film stabilization?

Answer: Density functional theory (DFT) calculates ESP distributions to compare electron density around sulfamide sulfur (−0.12 eV) with thiourea or thiophenol. Lower ESP values correlate with stronger Pb–S interactions, enhancing CsPbI₃ perovskite stability. Resonance structure analysis explains electron-withdrawing effects of sulfamide substituents .

Advanced: How is stable isotope analysis used to trace sulfamide precursors in forensic investigations?

Answer: Isotopic ratios (δ¹³C, δ¹⁵N) of sulfamide precursors differentiate synthesis sources. For example, tetrodotoxin (TETS) synthesized from distinct sulfamide batches shows unique isotope fingerprints via gas chromatography-isotope ratio mass spectrometry (GC-IRMS). This method links seized samples to specific synthetic pathways with >95% confidence .

Basic: What techniques determine the crystal structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. Hirshfeld surface analysis maps intermolecular interactions (e.g., H-bonding, π-π stacking). Ethanol hemisolvate structures are refined using SHELXL, with R-factors < 0.05 ensuring accuracy .

Advanced: How can contradictory pharmacological data for sulfamide anticonvulsants be resolved?

Answer: Cross-model validation compares MES test results with hippocampal slice electrophysiology to confirm Na⁺ channel blockade. Statistical meta-analysis identifies outliers, while CoMFA re-evaluates steric/electronic outliers. Dose-response curves and pharmacokinetic profiling (e.g., bioavailability, half-life) reconcile efficacy-toxicity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.